molecular formula C14H17ClN2O2 B13524130 spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride

spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride

Cat. No.: B13524130
M. Wt: 280.75 g/mol
InChI Key: NKSFZTAQEUUYGD-UHFFFAOYSA-N
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Description

Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. The benzoxazine ring and the azabicyclo octane ring are fused together in this compound, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves multiple steps. One common method involves the reaction of N-tosyl-2-(cycloalk-1-en-1-yl)anilines with phenyl isocyanate, followed by cyclization of the resulting urea derivative using molecular iodine . Another approach includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow technology has been reported to enable the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes, which are related to the spiro compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for cyclization, phenyl isocyanate for urea formation, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine results in the formation of spiro-fused N-tosyl-3,1-benzoxazin-2-imines .

Scientific Research Applications

Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is unique due to its specific combination of the benzoxazine and azabicyclo octane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-13-16-12-4-2-1-3-11(12)14(18-13)7-9-5-6-10(8-14)15-9;/h1-4,9-10,15H,5-8H2,(H,16,17);1H

InChI Key

NKSFZTAQEUUYGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC1N2)C4=CC=CC=C4NC(=O)O3.Cl

Origin of Product

United States

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